![molecular formula C10H21NO2 B1266439 1-(2,2-Diethoxyethyl)pyrrolidine CAS No. 23098-07-9](/img/structure/B1266439.png)
1-(2,2-Diethoxyethyl)pyrrolidine
Description
1-(2,2-Diethoxyethyl)pyrrolidine (1-DEEP) is an organic compound derived from pyrrolidine, an alicyclic amine. It is a colourless liquid with a pungent odour and a molecular weight of 122.19 g/mol. 1-DEEP is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has potential applications in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(2,2-Diethoxyethyl)pyrrolidine serves as an intermediate in the synthesis of various heterocyclic compounds. Its structure is pivotal in constructing complex molecules that are often found in pharmaceuticals and agrochemicals. The diethoxyethyl group can undergo further reactions to introduce additional functional groups or to form rings, contributing to the diversity of heterocyclic compounds .
Pharmacological Research
The pyrrolidine ring, a core component of this compound, is frequently used in pharmacology. Pyrrolidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties . This makes 1-(2,2-Diethoxyethyl)pyrrolidine a valuable scaffold for developing new therapeutic agents.
Enzyme Inhibition Studies
Researchers utilize 1-(2,2-Diethoxyethyl)pyrrolidine in the study of enzyme inhibition. It acts as a pharmacophore group in the design of enzyme inhibitors, which are crucial in understanding disease mechanisms and developing drugs to treat various conditions .
Molecular Modeling and Simulation
In computational chemistry, 1-(2,2-Diethoxyethyl)pyrrolidine is used in molecular modeling and simulation programs. These programs, such as Amber and GROMACS, use the compound to simulate biological systems and understand molecular interactions .
Development of Bioactive Molecules
The compound is instrumental in the development of bioactive molecules with target selectivity. Its pyrrolidine ring is essential for creating compounds with desired biological profiles, influencing the binding mode to proteins and thus the efficacy of potential drugs .
properties
IUPAC Name |
1-(2,2-diethoxyethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFLZPWAPYSHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCCC1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177667 | |
Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)pyrrolidine | |
CAS RN |
23098-07-9 | |
Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023098079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC65621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidineacetalaldehyde diethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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